2,4-Dimethyl-3-nitrobenzonitrile
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Overview
Description
2,4-Dimethyl-3-nitrobenzonitrile is an aromatic organic compound with the molecular formula C9H8N2O2. It is characterized by the presence of two methyl groups, a nitro group, and a nitrile group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylbenzonitrile using nitric acid in the presence of acetic anhydride . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield 2,4-dimethylbenzonitrile. This intermediate can then be nitrated to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2,4-Dimethyl-3-aminobenzonitrile.
Substitution: Various amides and substituted benzonitriles.
Oxidation: 2,4-Dimethyl-3-nitrobenzoic acid.
Scientific Research Applications
2,4-Dimethyl-3-nitrobenzonitrile is used in scientific research for various purposes:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis and material science . The nitro group can undergo reduction to form reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-4-nitrobenzonitrile
- 3,4-Dimethyl-2-nitrobenzonitrile
- 2,4-Dimethyl-5-nitrobenzonitrile
Uniqueness
2,4-Dimethyl-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring influences its chemical behavior, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2,4-dimethyl-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZSWXDYLOPJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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